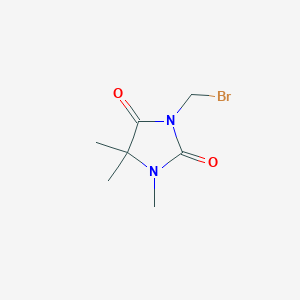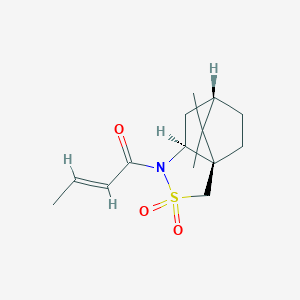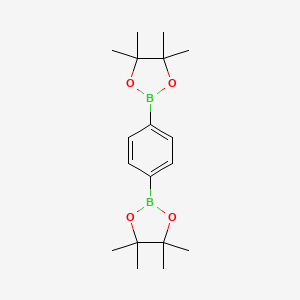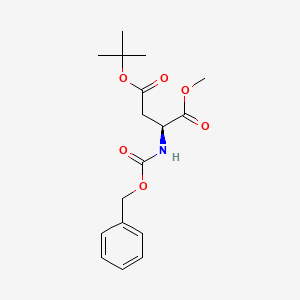
tert-Butyldiphenyl-silyl-trifluormethylsulfonat
Übersicht
Beschreibung
Tert-Butyldiphenylsilyl trifluoromethanesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their chemistry can provide insights into its potential characteristics and applications. The papers discuss various tert-butyl and silyl compounds with trifluoromethanesulfonate groups, which are known for their reactivity and utility in synthesis, particularly in the introduction of fluorine atoms or silyl groups into organic molecules .
Synthesis Analysis
The synthesis of related compounds, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, involves the introduction of fluorine atoms into organic molecules. This compound, for example, is synthesized to serve as a stable and efficient deoxofluorinating agent . Similarly, tert-butylsulfonamide has been used as a nitrogen source in catalytic reactions, indicating the versatility of tert-butyl compounds in synthesis . The synthesis of tert-Butyldiphenylsilyl trifluoromethanesulfonate would likely involve the reaction of a diphenylsilyl compound with a trifluoromethanesulfonic acid derivative, leveraging the high electrophilicity of the triflate group for silylation reactions .
Molecular Structure Analysis
The molecular structure of tert-Butyldiphenylsilyl trifluoromethanesulfonate would be expected to feature a silyl group bonded to two phenyl rings and a trifluoromethanesulfonate group. The triflate group is known for its high electrophilicity, which is crucial for its reactivity in silylation reactions . The tert-butyl group typically provides steric bulk, which can influence the reactivity and stability of the compound.
Chemical Reactions Analysis
Compounds similar to tert-Butyldiphenylsilyl trifluoromethanesulfonate are used in a variety of chemical reactions. For instance, tert-butyl compounds have been employed in aminohydroxylation and aziridination of olefins , asymmetric synthesis of amines and amino acids , and catalytic asymmetric oxidation . The tert-butyl group often serves as a protecting group or a steric director in these reactions. The silyl group, on the other hand, is known for its ability to protect functional groups or to be used as a leaving group in nucleophilic substitutions, as seen in the synthesis of bifunctional silanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyldiphenylsilyl trifluoromethanesulfonate would be influenced by the tert-butyl and diphenylsilyl groups, as well as the triflate group. The tert-butyl group is known to impart thermal stability and resistance to hydrolysis , while the diphenylsilyl moiety would contribute to the compound's silylation properties . The triflate group's high electrophilicity would make the compound reactive towards nucleophiles, potentially leading to the formation of new functional silanes or heterocycles . The compound's stability, solubility, and reactivity would be key factors in its application in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Lithium-Metall-Batterien mit hoher Spannung
“tert-Butyldiphenyl-silyl-trifluormethylsulfonat” wirkt als effektives Additiv für Lithium-Metall-Batterien mit hoher Spannung . Es kann bevorzugt an der Oberfläche der Lithium-Anode reduziert werden, um eine flache und dichte SEI-Schicht zu bilden . Dies hemmt den Verbrauch des Elektrolyten weiter und verbessert die elektrochemische Reversibilität während des Lithium-Plating-/Stripping-Prozesses .
Unterdrückung von Lithiumdendriten
Die Morphologie und chemischen Eigenschaften der SEI-Schicht haben einen entscheidenden Einfluss auf die elektrochemische Abscheidung von Lithiumionen auf der Elektrodenoberfläche . Daher ist die Modifizierung der SEI-Schicht eine wichtige Strategie zur Unterdrückung von Lithiumdendriten . “this compound” ist in dieser Hinsicht ein effektives Additiv .
Anodenersatz in Batterien
Lithiummetall ist aufgrund seiner hohen theoretischen spezifischen Kapazität eine ideale Anode, um Graphit zu ersetzen . Die Oberfläche der Lithium-Anode ist jedoch anfällig für die Bildung unkontrollierbarer Lithiumdendriten, was ihre Massenproduktion ernsthaft behindert . “this compound” kann dazu beitragen, diese Herausforderung zu meistern .
Wirkmechanismus
Target of Action
Tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPST) is a highly reactive silylating agent . Its primary targets are organic compounds, particularly those containing hydroxyl groups, where it introduces a bulky tert-butyl dimethylsilyl group .
Mode of Action
TBDPST interacts with its targets through a process known as silylation. In this process, the TBDPST molecule forms a covalent bond with the target molecule, replacing a hydrogen atom with a silyl group. This results in an increase in the steric bulk of the target molecule, which can significantly alter its reactivity and other properties .
Biochemical Pathways
TBDPST is involved in various organic synthesis reactions. For instance, it is used in the Cope rearrangement, a well-known organic reaction involving the [3,3]-sigmatropic rearrangement of certain allyl vinyl ethers . It is also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .
Result of Action
The introduction of the bulky tert-butyl dimethylsilyl group by TBDPST can significantly alter the properties of the target molecule. This can enhance the target molecule’s reactivity, stability, or selectivity in subsequent chemical reactions .
Action Environment
The efficacy and stability of TBDPST can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition . It is also sensitive to moisture and air . Therefore, TBDPST should be handled and stored under carefully controlled conditions to maintain its reactivity and effectiveness.
Safety and Hazards
Tert-Butyldiphenylsilyl Trifluoromethanesulfonate is classified as dangerous and can cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If
Eigenschaften
IUPAC Name |
[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOJFWVOHXBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449421 | |
| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92886-86-7 | |
| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What was the unexpected outcome of using tert-Butyldiphenylsilyl Trifluoromethanesulfonate for protecting the 8-hydroxy group in the synthesis of (+)-Sesbanimide A?
A1: While typically used as a protecting group for alcohols, tert-Butyldiphenylsilyl Trifluoromethanesulfonate reacted unexpectedly with the AB ring intermediate (2a) derived from D-xylose. Instead of the anticipated 8-O-silyl derivative, a novel 2-O-silyl derivative with a tricyclic structure was formed. [] This highlights the potential for unexpected reactivity of this reagent under specific reaction conditions. Interestingly, this unique tricyclic intermediate could be further converted into (+)-Sesbanimide A. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)









![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)